5-[(2-chlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
5-[(2-Chlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazolothiazole core, substituted with a 2-chlorophenyl-pyrrolidinylmethyl group at position 5, a furan-2-yl moiety at position 2, and a hydroxyl group at position 5. This structural complexity confers unique physicochemical properties. The furan substituent introduces aromatic π-π stacking capabilities, and the hydroxyl group at position 6 could contribute to solubility or metabolic stability .
Properties
IUPAC Name |
5-[(2-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-13-7-2-1-6-12(13)15(23-9-3-4-10-23)16-18(25)24-19(27-16)21-17(22-24)14-8-5-11-26-14/h1-2,5-8,11,15,25H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXGJNMYRPAQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the furan ring and the chlorophenyl group. The final step involves the attachment of the pyrrolidine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the chlorophenyl group would yield a phenyl derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Medicine: Its potential pharmacological properties make it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests that it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Heterocyclic Cores
The compound’s closest analog in the provided evidence is 5-[(3-Chlorophenyl)(4-ethyl-1-piperazinyl)methyl]-2-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol (). Key differences include:
- Chlorophenyl Position: The target compound has a 2-chlorophenyl group, while ’s analog features 3-chlorophenyl.
- Amine Substituent : Pyrrolidine (5-membered) in the target vs. 4-ethylpiperazine (6-membered) in . Piperazine’s additional nitrogen and ethyl group increase basicity and solubility but may reduce blood-brain barrier penetration .
- Triazolothiazole Substituents : The target compound’s furan-2-yl group contrasts with ’s ethyl group. Furan’s aromaticity could enhance π-π interactions in biological targets, whereas ethyl may prioritize lipophilicity .
Core Heterocycle Variations
- Pyrazoline-Benzothiazole Hybrid (): The compound 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole replaces the triazolothiazole core with a benzothiazole-pyrazoline system. The 4-methoxyphenyl group introduces electron-donating effects, which may improve solubility but reduce metabolic stability compared to the target’s 2-chlorophenyl group. Pyrazoline’s saturated ring could confer conformational flexibility absent in the rigid triazolothiazole core .
- Imidazo-Triazol Derivatives (): Compounds like 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one feature an imidazo-triazolone core with a benzylidene substituent. The 4-methoxybenzylidene group’s extended conjugation might enhance UV absorption (relevant for analytical detection) but reduce bioavailability compared to the target’s furan substituent .
Data Table: Structural and Functional Comparisons
Discussion of Structural Impact on Pharmacological Profiles
- Chlorophenyl Position: Ortho-substitution (target) vs. meta-substitution () influences steric and electronic effects.
- Amine Groups : Pyrrolidine’s compact structure (target) may favor CNS penetration, whereas piperazine derivatives () are more water-soluble but may exhibit peripheral activity .
- Aromatic Substituents : Furan (target) vs. methoxy groups () balance lipophilicity and polarity. Methoxy groups improve solubility but are susceptible to demethylation metabolism .
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